molecular formula C43H72O14 B8070288 saikosaponin B4

saikosaponin B4

Cat. No.: B8070288
M. Wt: 813.0 g/mol
InChI Key: UEBSUYXDXSNJSV-UHFFFAOYSA-N
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Description

saikosaponin B4 is a complex organic compound with a highly intricate structure This compound is characterized by multiple hydroxyl groups, methoxy groups, and a tetradecahydropicen core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of saikosaponin B4 involves multiple steps, including the protection and deprotection of hydroxyl groups, selective methylation, and the formation of the tetradecahydropicen core. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: saikosaponin B4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups makes it susceptible to oxidation, while the methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions may result in the formation of ethers or esters.

Scientific Research Applications

saikosaponin B4 has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, such as antioxidant or antimicrobial properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of saikosaponin B4 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or influencing gene expression. The exact mechanism would depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to saikosaponin B4 include other polyhydroxylated compounds, such as flavonoids, polyphenols, and glycosides. These compounds share similar structural features, such as multiple hydroxyl groups and complex ring systems.

Uniqueness: What sets this compound apart is its unique tetradecahydropicen core and the specific arrangement of functional groups. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3,5-dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72O14/c1-21-29(48)31(50)32(51)36(54-21)57-34-30(49)25(18-44)55-37(33(34)52)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBSUYXDXSNJSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)OC)C)C)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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